molecular formula C13H17F2NO3S2 B2923153 2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide CAS No. 2034263-74-4

2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide

Cat. No.: B2923153
CAS No.: 2034263-74-4
M. Wt: 337.4
InChI Key: GNWYVPBAZPTUNN-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a 2,6-difluorobenzenesulfonamide core linked via a thioether-containing ethyl chain to a tetrahydro-2H-pyran-4-yl group. The fluorine atoms at the 2- and 6-positions of the benzene ring enhance electronegativity and metabolic stability, while the tetrahydro-2H-pyran moiety contributes to improved solubility and bioavailability due to its oxygen-containing cyclic ether structure. This compound’s design leverages sulfonamide pharmacophores, which are prevalent in therapeutics targeting enzymes such as carbonic anhydrases, kinases, and proteases .

Properties

IUPAC Name

2,6-difluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO3S2/c14-11-2-1-3-12(15)13(11)21(17,18)16-6-9-20-10-4-7-19-8-5-10/h1-3,10,16H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWYVPBAZPTUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydropyran Intermediate: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.

    Thioether Formation: The tetrahydropyran intermediate is then reacted with an appropriate thiol, such as ethanethiol, under basic conditions to form the thioether linkage.

    Sulfonamide Formation: The final step involves the reaction of the thioether intermediate with 2,6-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the sulfonamide group is particularly significant, as it is a common motif in many biologically active molecules, including antibiotics and enzyme inhibitors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation, due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide depends on its application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs, as described in , predominantly feature benzamide or pyridinecarboxamide backbones with heterocyclic thioether substituents (e.g., isoxazolylmethylthio, thienylmethylthio, thiazolylmethylthio). Key distinctions include:

Feature Target Compound Similar Compounds ()
Core Structure Benzenesulfonamide Benzamide/Pyridinecarboxamide
Electron-Withdrawing Groups 2,6-Difluoro substituents Nitro, cyano, trifluoromethyl (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide)
Heterocyclic Moieties Tetrahydro-2H-pyran-4-yl (oxygen-containing ring) Thiazole, isoxazole, thiophene (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide)
Linker Ethylthio group Ethylamino or propylamino groups (e.g., N-[2-(methylphenylamino)propyl]-3-pyridinecarboxamide derivatives)

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Fluorine atoms hinder oxidative metabolism, extending half-life relative to non-fluorinated analogs (e.g., nitro-containing derivatives in ) .
  • Solubility : The tetrahydro-2H-pyran group’s oxygen atom improves aqueous solubility compared to sulfur-containing heterocycles like thiophene or thiazole in compounds.

Advantages and Limitations

  • Advantages :
    • Enhanced metabolic stability from fluorine substitution.
    • Balanced solubility and permeability due to tetrahydro-2H-pyran.
  • Limitations: Limited data on off-target effects compared to well-studied benzamide analogs. Synthetic complexity of the tetrahydro-2H-pyran-thioether linkage.

Biological Activity

2,6-Difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide is a sulfonamide compound with potential biological applications. Its unique structure, characterized by the presence of difluoro groups and a tetrahydropyran moiety, suggests that it may exhibit significant biological activity, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C17H24F2N2O3SC_{17}H_{24}F_{2}N_{2}O_{3}S, with a molecular weight of 374.4 g/mol. The compound features a benzenesulfonamide core, which is known for its diverse biological activities, including antibacterial and antifungal properties.

Biological Activity Overview

Research indicates that compounds similar to this compound may act as enzyme inhibitors, impacting various biochemical pathways. The following sections explore specific biological activities associated with this compound.

1. Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes, potentially inhibiting their activity. For instance, it may function as a selective phosphodiesterase (PDE) inhibitor, similar to other sulfonamide derivatives that have shown efficacy in reducing airway hyperreactivity in preclinical models .

2. Anticancer Activity

In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of benzenesulfonamide have been shown to induce apoptosis in leukemia cells and inhibit cell proliferation significantly . The mechanism often involves arresting the cell cycle and promoting programmed cell death.

3. Antimicrobial Properties

Sulfonamides are traditionally recognized for their antimicrobial properties. Compounds within this class have been effective against a range of bacterial infections due to their ability to inhibit folate synthesis pathways in bacteria . This suggests that this compound may possess similar antimicrobial capabilities.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
Enzyme InhibitionPDE inhibitors (e.g., rolipram)Reduced airway hyperreactivity
Anticancer ActivitySulfonamide derivativesInduced apoptosis in HL-60 cells
Antimicrobial ActivityTraditional sulfonamidesInhibited bacterial growth

Case Study: PDE Inhibition

A detailed study on PDE inhibitors demonstrated that compounds similar to our target compound exhibited IC50 values in the low nanomolar range, indicating potent enzyme inhibition. For example, PDE423 showed an IC50 of 140 nM in enzyme assays and was effective in vivo at reducing airway inflammation in asthmatic models .

Case Study: Anticancer Efficacy

In another investigation involving sulfonamide derivatives, several compounds were tested against various cancer cell lines using the MTT assay. The most promising candidates induced significant cytotoxicity with IC50 values lower than those of established chemotherapeutics like carboplatin . These findings suggest that our compound could be further explored for its anticancer potential.

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